3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide
Description
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide (CAS: 3775-12-0) is a heterocyclic compound featuring a central thiadiazole ring with two sulfonyl oxygen atoms and methyl substituents at positions 3 and 2. Its structure is characterized by:
- Electron-withdrawing sulfonyl groups, which enhance the acidity of α-hydrogens at positions 3 and 4, facilitating deprotonation in basic environments to form carbanions .
- Rigid planar geometry, as confirmed by X-ray crystallography, with bond lengths typical of 1,2,5-thiadiazole 1,1-dioxides (e.g., S–N: ~1.69 Å, N–C: ~1.43 Å) .
- Reactivity toward nucleophiles, including alcohols, amines, and amides, via addition to the electron-deficient C=N bonds .
This compound is synthesized via cyclization reactions or oxidation of thiadiazolidines, with applications in materials science (e.g., electron acceptors) and pharmaceuticals .
Properties
IUPAC Name |
3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-3-4(2)6-9(7,8)5-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSITRKDWKELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable dithiooxamide derivatives in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Reaction with Ethanol
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide (TMM) reacts with ethanol (EtOH), leading to the addition of ethanol to one of its C=N double bonds . This reaction has been studied in mixed acetonitrile (ACN) – EtOH solvents .
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The equilibrium constants for the addition reaction were measured using 13C NMR spectroscopy because TMM presents only terminal UV absorption .
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The equilibrium constants were also estimated through cyclic voltammetry (CV) experiments .
Electroreduction
The electroreduction characteristics of TMM and its ethanol addition products have been studied using CV techniques in ACN, EtOH, and ACN–EtOH solvent mixtures .
Ammoxidation
1,2,5-thiadiazoles with alkyl radicals at the 3 and/or 4 position of the thiadiazole ring may undergo ammoxidation to convert the alkyl group to a cyano radical . 3,4-dimethyl-1,2,5-thiadiazole can be ammoxidized to 3,4-dicyano-1,2,5-thiadiazole .
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A vapor mixture of 3,4-dimethyl-1,2,5-thiadiazole, air, and ammonia is contacted with a catalyst containing mixed oxides of vanadium and molybdenum on an alumina support at approximately 400°C .
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The vapor feed mixture contains 3.5 moles of ammonia and 29 moles of oxygen (from air) per mole of thiadiazole .
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The catalyst contains 11.6% vanadium pentoxide and 2.3% molybdenum oxide by weight, with the remainder being alumina .
Conversion to Amides and Carboxylic Acids
The 3-cyano and 3,4-dicyano-1,2,5-thiadiazoles, derived from 3-alkyl and 3,4-dialkyl-1,2,5-thiadiazoles, can be converted into corresponding amides . This conversion is achieved by treating them with dilute aqueous sodium hydroxide, following established methods for amide preparation from nitriles .
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More vigorous hydrolysis, such as refluxing the cyano thiadiazoles with a 10% solution of hydroxide for 24 hours, leads to the formation of corresponding 1,2,5-thiadiazole carboxylic acids .
Other reactions
introduction to the reactions of 1,2,5-Thiadiazole 1,1-dioxide, it is crucial to consider its role in forming radical anions and its interactions in photochemical reactions .
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Radical Anions : 1,2,5-Thiadiazole 1,1-dioxides can readily form radical anions, which are stabilized by the delocalization of spin density across the aromatic system . For instance, thiadiazolo[3,4-f] phenanthroline 2,2-dioxide (1,10-tdapO2) embodies functionalities that allow its use in constructing mixed organic-inorganic coordination systems .
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Photochemical Reactions : 1,2,6-Thiadiazines can undergo photochemical ring editing to form 1,2,5-thiadiazole 1-oxide structures . For example, irradiation of thiadiazine 4 generates an excited state that transfers energy to 3O2, producing 1O2, which then reacts to form thiadiazoles .
Data Table: Structural Parameters of 1,2,5-Thiadiazole 1,1-Dioxides
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide and its derivatives as antimicrobial agents. For instance:
- Synthesis of Derivatives : A series of 2,5-disubstituted thiadiazoles were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives exhibited promising biological activity against various pathogens .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that certain thiadiazole derivatives can inhibit tumor cell proliferation. In one study:
- Screening for Antiproliferative Activity : Compounds derived from 3,4-dimethyl-1,2,5-thiadiazole were screened for their ability to inhibit cancer cell growth in vitro. Some showed significant antiproliferative effects against various cancer cell lines .
Use in Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful in creating complex organic molecules:
- Photochemical Reactions : Recent advancements have demonstrated that thiadiazoles can be utilized in photochemical reactions to form novel compounds under ambient conditions. This includes the conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole derivatives using visible light .
Solvent Applications
The compound has been explored as a solvent in extraction processes due to its unique chemical properties:
- Solvent Properties : Research has indicated that solvents containing thiadiazole compounds can effectively extract organic compounds from mixtures. This application is particularly relevant in chemical analysis and purification processes .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with essential enzymatic processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Methyl substituents reduce electron deficiency compared to phenyl or fused aromatic systems, affecting redox behavior and nucleophilic reactivity .
- The fused phenanthro derivative exhibits extended π-conjugation, enabling stable radical anion formation for magnetic materials .
2.2 Reactivity Toward Nucleophiles
The dimethyl derivative shows distinct reactivity compared to analogues:
- Alcohols/Amines: Undergoes reversible addition to C=N bonds in ethanol or methanol, forming unstable adducts. In contrast, 3,4-diphenyl derivatives require acidic conditions for similar reactions due to steric hindrance from bulky substituents .
- Thiourea : Forms bicyclic thiadiazolidines with dimethyl derivatives, whereas diphenyl analogues favor Scholl cyclization to fused polyaromatics under Lewis acid catalysis .
- Acidity : The α-hydrogens in the dimethyl compound (pKa ~12–14) are less acidic than those in 3,4-diphenyl derivatives (pKa ~8–10), due to weaker electron-withdrawing effects of methyl groups .
2.3 Electrochemical Behavior
Voltammetric studies (Table 2) highlight substituent-dependent redox potentials:
Biological Activity
Overview
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazole family. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of sulfur and nitrogen within its ring structure contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism involves:
- Inhibition of Microbial Growth : The compound disrupts essential enzymatic processes in microorganisms, leading to their growth inhibition.
- Formation of Metal Complexes : It can form stable complexes with metal ions, enhancing its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, warranting further exploration into its therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 150 |
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of the compound on human cancer cell lines. The findings revealed that treatment with varying concentrations (10-100 µM) resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Comparison with Similar Compounds
This compound can be compared with other thiadiazole derivatives to highlight its unique properties:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide | Chloro-substituted | Moderate Antimicrobial |
| 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide | Methoxy-substituted | Weak Anticancer Activity |
| This compound | Methyl-substituted | Strong Antimicrobial & Anticancer |
Q & A
Q. How can cyclic voltammetry and bulk electrolysis be applied to study proton-coupled electron transfer (PCET) in thiadiazole systems?
- Answer: Cyclic voltammetry in acidic acetonitrile reveals pH-dependent shifts in reduction potentials. Bulk electrolysis followed by IR spectroscopy identifies protonation sites (e.g., sulfur or nitrogen atoms), clarifying PCET mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
